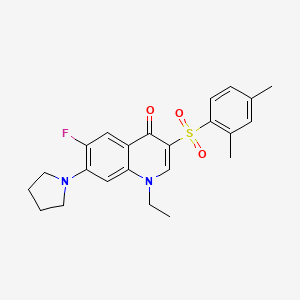

3-((2,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

CAS No.: 892778-63-1

Cat. No.: VC4207877

Molecular Formula: C23H25FN2O3S

Molecular Weight: 428.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892778-63-1 |

|---|---|

| Molecular Formula | C23H25FN2O3S |

| Molecular Weight | 428.52 |

| IUPAC Name | 3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |

| Standard InChI | InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)21-8-7-15(2)11-16(21)3)23(27)17-12-18(24)20(13-19(17)25)26-9-5-6-10-26/h7-8,11-14H,4-6,9-10H2,1-3H3 |

| Standard InChI Key | LSRTVNVWUWLONM-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=C(C=C(C=C4)C)C |

Introduction

3-((2,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests it may interact with biological targets in unique ways, making it a subject of interest in pharmaceutical research.

Key Features:

-

Chemical Formula: C23H25FN2O3S

-

Molecular Weight: Approximately 428.5 g/mol

-

CAS Number: 892778-63-1

Synthesis of 3-((2,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

The synthesis of this compound typically involves multi-step organic reactions. One notable approach involves starting materials such as methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate. The synthesis process is highly dependent on reaction conditions such as temperature, solvent choice (e.g., acetonitrile or DMF), and reaction time to ensure high yields and purity. Yields can vary significantly based on these conditions, with reported yields reaching up to 92% under optimized conditions.

Synthesis Steps:

-

Preparation of Starting Materials: This involves the synthesis of key precursors necessary for the final compound.

-

Coupling Reactions: These are crucial for forming the quinoline core and attaching the sulfonyl and pyrrolidinyl groups.

-

Purification: Techniques such as recrystallization or chromatography are used to ensure the purity of the final product.

Biological Activity and Potential Applications

Quinoline derivatives, including 3-((2,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one, are known for their broad-spectrum biological activities. While specific studies on this compound may be limited, its structural components align with well-documented classes of quinoline derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Potential Applications:

-

Antimicrobial Agents: Given the broad-spectrum activity of quinolines, this compound may have potential as an antimicrobial agent.

-

Anticancer Agents: Quinolines have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis .

-

Pharmaceutical Research: Its unique structure makes it a candidate for further study in drug development.

Research Findings and Future Directions

Further studies are required to elucidate the precise mechanism of action of 3-((2,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one. Biochemical assays and molecular docking studies would be essential for exploring interactions at the molecular level. Additionally, quantitative data on binding affinities and inhibition constants would provide valuable insights into its potential therapeutic applications.

Future Research Directions:

-

Mechanism of Action: Detailed biochemical and molecular studies to understand how the compound interacts with biological targets.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

-

In Vivo Studies: Conducting animal studies to assess the compound's efficacy and safety in a biological system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume